4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazole moiety and aromatic groups.
- Molecular formula: Likely C₁₇H₁₀ClF₃N₆O (estimated based on ).
- Key substituents:
- A 4-chlorophenyl group on the oxadiazole ring (electron-withdrawing, enhances metabolic stability).
- A 2-(trifluoromethyl)phenyl group on the triazole ring (lipophilic, influences bioavailability).
- Potential applications: Similar compounds are explored as kinase inhibitors or antimicrobial agents due to their heterocyclic frameworks .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-10-7-5-9(6-8-10)15-23-16(28-25-15)13-14(22)27(26-24-13)12-4-2-1-3-11(12)17(19,20)21/h1-8H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNMGKQBCVHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 358.74 g/mol. The presence of halogen atoms (chlorine and trifluoromethyl) in its structure is significant as these groups often enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.
Research indicates that derivatives of oxadiazoles and triazoles exhibit various mechanisms of action against cancer cells:
- Inhibition of Enzymes : Compounds containing oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
These enzymes play critical roles in DNA synthesis and modification, thus targeting them can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Cytotoxicity Testing : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.12 | Doxorubicin |
| A549 | 0.75 | Doxorubicin |
| U-937 | 2.78 | Doxorubicin |
Mechanistic Insights
Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways . This suggests that the compound may trigger programmed cell death mechanisms effectively.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activities. Studies indicate that these compounds can inhibit bacterial growth through:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
A recent review highlighted a series of oxadiazole derivatives that displayed significant activity against various pathogens. For example, certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . A significant number of derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types.
Case Studies and Findings
- Maftei et al. (2020) reported that 1,2,4-oxadiazole derivatives exhibit potent anticancer activity. For instance, certain derivatives demonstrated IC50 values as low as 0.48 µM against MCF-7 breast cancer cell lines, indicating strong antiproliferative effects .
- Kumar et al. (2018) synthesized a series of oxadiazole-fused compounds that exhibited moderate to high activity against several cancer cell lines including A549 and MCF-7. Notably, some compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Other Therapeutic Applications
Beyond oncology, the compound has potential applications in other areas:
Anti-inflammatory Properties
Research into similar oxadiazole compounds suggests potential anti-inflammatory effects. These properties could be beneficial for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
The presence of electron-withdrawing groups at specific positions on the aromatic rings has been correlated with enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Key Observations:
- Electron-withdrawing vs. donating groups : The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to the 4-methylphenyl analogue .
- Heterocyclic core : Pyrazole-based compounds (e.g., ) exhibit lower molecular weights but reduced hydrogen-bonding capacity compared to triazole derivatives.
Solubility and Crystallization:
- The isostructural compounds in (fluorophenyl derivatives) crystallize in triclinic P 1 symmetry with planar conformations, suggesting similar packing efficiency for the target compound .
- Dimethylformamide (DMF) is a common solvent for crystallizing such analogues, implying moderate polarity in the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is synthesized via multi-step protocols, including cyclocondensation of hydrazides with nitrile oxides to form the oxadiazole ring, followed by 1,3-dipolar cycloaddition (e.g., Huisgen reaction) to construct the triazole core. Key parameters include:
- Temperature : 60–100°C for cyclization steps .
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction efficiency .
- Catalysts : Copper(I) catalysts (e.g., CuI) for regioselective triazole formation .
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust stoichiometric ratios of precursors. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ -60 ppm for ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.05 for C₁₆H₁₀ClF₃N₆O) .
- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C≡N/C–F vibrations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Approach :
- Density Functional Theory (DFT) : Calculate bond lengths/angles (e.g., N–N bonds in triazole: ~1.32 Å) to assess stability .
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Focus on hydrophobic interactions with trifluoromethyl and chlorophenyl groups .
- ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP ~3.5) and cytochrome inhibition risks .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR Study Design :
- Analog Synthesis : Replace 4-chlorophenyl with 4-fluorophenyl or pyridinyl groups to test antimicrobial potency .
- Bioassays : Compare IC₅₀ values against E. coli (e.g., MIC: 8–32 µg/mL) and cancer cell lines (e.g., MCF-7) using MTT assays .
- Data Interpretation : Increased hydrophobicity (e.g., trifluoromethyl) enhances membrane penetration but may reduce solubility .
Q. How can contradictory data on biological activity be resolved?
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Standardize Assays : Use consistent ATP levels (1 mM) and controls (e.g., staurosporine) .
- Dose-Response Curves : Generate triplicate datasets with error margins <15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
